Incanoside C

描述

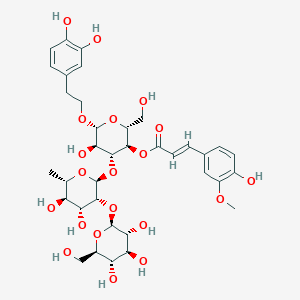

Incanoside C is a phenylethanoid glycoside first isolated from Caryopteris incana (Thunb.) Miq. (Verbenaceae) and later identified in Clerodendrum infortunatum (Lamiaceae) . Its structure comprises a 3,4-dihydroxyphenylethyl moiety linked to a trisaccharide chain (β-D-glucopyranosyl-(1→2)-α-L-rhamnopyranosyl-(1→3)-β-D-glucopyranoside) with a 4-O-feruloyl substitution (Figure 1) .

属性

分子式 |

C36H48O20 |

|---|---|

分子量 |

800.8 g/mol |

IUPAC 名称 |

[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C36H48O20/c1-15-25(43)28(46)33(56-35-29(47)27(45)26(44)22(13-37)52-35)36(51-15)55-32-30(48)34(50-10-9-17-3-6-18(39)20(41)11-17)53-23(14-38)31(32)54-24(42)8-5-16-4-7-19(40)21(12-16)49-2/h3-8,11-12,15,22-23,25-41,43-48H,9-10,13-14H2,1-2H3/b8-5+/t15-,22+,23+,25-,26+,27-,28+,29+,30+,31+,32+,33+,34+,35-,36-/m0/s1 |

InChI 键 |

BZQWSSOAOXGBAN-NGXDCTNJSA-N |

手性 SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |

规范 SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |

同义词 |

1-O-(3,4-dihydroxyphenyl)-ethyl-O-beta-D-glucopyranosyl(1-2)-alpha-L- rhamnopyranosyl(1-3)-4-O-feruloyl-beta-D-glucopyranoside incanoside C |

产品来源 |

United States |

相似化合物的比较

Structural Comparison

Incanoside C belongs to the phenylpropanoid glycoside family, sharing a core phenylethanoid skeleton with variations in hydroxylation, glycosylation, and acyl substitutions. Key structural analogs include:

| Compound | Source | Key Structural Features |

|---|---|---|

| This compound | C. incana, C. infortunatum | 3,4-dihydroxyphenylethyl; 4-O-feruloyl; trisaccharide (Glc-Rha-Glc) |

| Incanoside D | C. incana | 3-hydroxy-4-methoxyphenylethyl; 4-O-feruloyl; trisaccharide |

| Incanoside E | C. incana | 3-methoxy-4-hydroxyphenylethyl; 4-O-feruloyl; trisaccharide |

| Jionoside C | C. infortunatum | Caffeoyl substitution; β-D-glucopyranosyl-(1→2)-α-L-rhamnopyranosyl-(1→3)-β-D-glucopyranoside |

| Angoroside C | Scutellaria spp. | Similar phenylethanoid core; distinct glycosylation pattern (e.g., apiose substituents) |

Structural Insights :

- The 3,4-dihydroxyphenyl group in this compound enhances antioxidant activity compared to Incanosides D and E, where methoxy groups reduce free radical scavenging efficacy .

- Acyl substitutions (feruloyl vs. caffeoyl) influence enzyme inhibition. For example, Jionoside D (6′-O-caffeoyl) exhibits stronger α-amylase inhibition (IC₅₀ 3.4 ± 0.2 µM) than this compound, likely due to caffeoyl’s additional hydroxyl group .

Functional Comparison

Antioxidant Activity

This compound demonstrates superior radical scavenging compared to its analogs:

- DPPH scavenging: this compound > Incanoside D ≈ Incanoside E (qualitative data from bioassay-guided isolation) .

- Hydroxyl radical (•OH): All three Incanosides show activity, but this compound’s dihydroxyphenyl group enhances binding to reactive oxygen species .

Enzyme Inhibition

Key Findings :

- This compound’s α-glucosidase inhibition is less potent than Jionoside D and acarbose, possibly due to its feruloyl group’s lower polarity .

Source-Dependent Variability

- C. infortunatum-derived this compound is often co-isolated with diterpenoids and other phenylpropanoids (e.g., brachynoside), which may synergize its antidiabetic effects .

- C. incana-derived this compound is associated with stronger antioxidative profiles due to the plant’s unique secondary metabolite composition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。